(S)-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride
CAS No.: 1213908-11-2
Cat. No.: VC0152427
Molecular Formula: C9H13Cl2N
Molecular Weight: 206.11
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1213908-11-2 |
|---|---|
| Molecular Formula | C9H13Cl2N |
| Molecular Weight | 206.11 |
| IUPAC Name | (1S)-1-(4-chloro-2-methylphenyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H12ClN.ClH/c1-6-5-8(10)3-4-9(6)7(2)11;/h3-5,7H,11H2,1-2H3;1H/t7-;/m0./s1 |
| Standard InChI Key | FAAKQSKVORTCAV-FJXQXJEOSA-N |
| SMILES | CC1=C(C=CC(=C1)Cl)C(C)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
(S)-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride is a chiral compound with precisely defined molecular parameters. This compound features a single stereocenter with the (S) configuration, differentiating it from its enantiomeric counterpart.
Basic Chemical Information
The compound is characterized by the following fundamental properties:
| Parameter | Value |
|---|---|
| CAS Number | 1391443-56-3 |
| Molecular Formula | C₉H₁₃Cl₂N |
| Molecular Weight | 206.11 g/mol |
| IUPAC Name | (1S)-1-(4-chloro-2-methylphenyl)ethanamine;hydrochloride |
| Alternative CAS (free base) | 1213908-11-2 |
Structural Features
The molecular structure of (S)-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride presents several distinctive features that define its chemical behavior and potential applications:
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A substituted phenyl ring with a chloro group at the 4-position and a methyl group at the 2-position
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A chiral center at the benzylic position with (S) stereochemistry
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The amine functionality as a hydrochloride salt, enhancing stability and solubility in comparison to the free base form
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Standard InChI: InChI=1S/C9H12ClN.ClH/c1-6-5-8(10)3-4-9(6)7(2)11;/h3-5,7H,11H2,1-2H3;1H/t7-;/m0./s1
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Standard InChIKey: FAAKQSKVORTCAV-FJXQXJEOSA-N
Physical and Chemical Properties
The physicochemical properties of (S)-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride determine its behavior in various research applications and establish parameters for its proper handling and storage.
Physical Properties
Based on available data, the compound presents the following physical characteristics:
Chemical Reactivity
As a primary amine hydrochloride, this compound can participate in various chemical reactions typical of this functional group:
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Nucleophilic substitution reactions at the amine nitrogen
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Salt-to-free base conversion under basic conditions
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Potential for derivatization through the primary amine functionality
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Possible participation in coupling reactions for the synthesis of more complex molecules
Synthesis and Preparation Methods
The synthesis of (S)-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride typically follows established routes for chiral amine preparation with specific attention to stereochemical control.
Synthetic Approaches
According to literature sources, the synthesis typically involves the reaction of 4-chloro-2-methylphenylacetone with amines under controlled conditions. Several potential synthetic routes may include:
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Asymmetric reduction of the corresponding ketone using chiral catalysts
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Resolution of racemic mixtures
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Stereoselective synthesis using chiral auxiliaries
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Enzymatic approaches to achieve stereoselectivity
The specific synthetic route chosen would depend on scale requirements, available resources, and the necessary optical purity of the final product.
Purification Methods
Purification of (S)-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride may involve:
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Recrystallization to enhance optical purity
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Chromatographic separation techniques
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Conversion to diastereomeric salts followed by separation
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Filtration and washing procedures to remove impurities
The purity specifications typically required for research applications are ≥95%, as indicated by commercial suppliers .
Applications in Research
(S)-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride has potential applications in several scientific domains, particularly in medicinal chemistry and pharmaceutical research.
Pharmaceutical Intermediates
This compound may serve as a chiral building block in the synthesis of more complex bioactive molecules, where the stereochemistry at the amine position is critical for biological activity. The specific stereochemistry can influence:
Structure-Activity Relationship Studies
In medicinal chemistry research, compounds like (S)-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride may be utilized in structure-activity relationship (SAR) studies:
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As a core scaffold that can be further modified
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In comparative studies with the (R) enantiomer to determine stereospecific effects
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For the development of potential therapeutic agents with specific biological activities
Pharmacological Studies
Comparison with Related Compounds
Understanding the relationship between (S)-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride and structurally similar compounds provides valuable context for its properties and applications.
Enantiomeric Comparison
The (R) enantiomer of this compound (CAS: 1213041-18-9) represents an important point of comparison:
| Feature | (S)-1-(4-Chloro-2-methylphenyl)ethanamine HCl | (R)-1-(4-Chloro-2-methylphenyl)ethanamine HCl |
|---|---|---|
| CAS Number | 1391443-56-3 | 1213041-18-9 |
| Molecular Weight | 206.11 g/mol | 206.11 g/mol |
| Stereochemistry | S configuration at chiral center | R configuration at chiral center |
| InChIKey | FAAKQSKVORTCAV-FJXQXJEOSA-N | FAAKQSKVORTCAV-OGFXRTJISA-N |
The stereochemical difference between these enantiomers may lead to significant differences in biological activities, as is commonly observed with chiral compounds in biological systems.
Related Structural Analogs
Other similar compounds include positional isomers such as (S)-1-(3-Chloro-4-methylphenyl)ethanamine hydrochloride (CAS: 1269469-78-4), which differs in the positions of the chloro and methyl substituents on the phenyl ring . These structural variations can significantly affect:
Analytical Characterization
Proper identification and characterization of (S)-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride are essential for research applications and quality control.
Analytical Techniques
Several analytical methods can be employed to characterize this compound:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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High-Performance Liquid Chromatography (HPLC) for purity determination
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X-ray crystallography for definitive stereochemical assignment
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Mass spectrometry for molecular weight confirmation
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Optical rotation measurements to verify the enantiomeric configuration
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